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Compound of Interest

Compound Name: 4-Chloro-8-iodoquinazoline

Cat. No.: B175156 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

synthetic methodology for the key chemical intermediate, 4-Chloro-8-iodoquinazoline. This

compound is of significant interest in medicinal chemistry and drug development due to its

utility in the synthesis of various bioactive molecules. This document collates available

spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), details

experimental protocols for its synthesis and characterization, and presents a logical workflow

for its analysis.

Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for 4-Chloro-8-
iodoquinazoline. This information is crucial for the structural elucidation and purity

assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 4-Chloro-8-iodoquinazoline
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Proton Assignment

8.92 s - H-2

8.25 dd 7.9, 1.2 H-5

8.01 dd 8.3, 1.2 H-7

7.42 t 8.1 H-6

Spectrometer Frequency: 500 MHz; Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 4-Chloro-8-iodoquinazoline

Chemical Shift (δ) ppm Carbon Assignment

153.3 C-4

152.2 C-2

151.8 C-8a

141.2 C-7

130.1 C-5

129.3 C-6

123.6 C-4a

93.9 C-8

Spectrometer Frequency: 126 MHz; Solvent: CDCl₃

Infrared (IR) Spectroscopy
At the time of this report, a specific experimental IR spectrum for 4-Chloro-8-iodoquinazoline
was not publicly available. However, based on the functional groups present in the molecule,

the following characteristic absorption bands can be predicted.

Table 3: Predicted IR Absorption Bands for 4-Chloro-8-iodoquinazoline
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Wavenumber (cm⁻¹) Bond Vibration Functional Group

3100-3000 C-H stretch Aromatic

1610-1580 C=C stretch Aromatic ring

1560-1540 C=N stretch Quinazoline ring

850-750 C-Cl stretch Aryl chloride

600-500 C-I stretch Aryl iodide

Mass Spectrometry (MS)
Detailed experimental mass spectrometry data for 4-Chloro-8-iodoquinazoline is not readily

available in the public domain. The expected molecular ion peaks are presented below.

Table 4: Predicted Mass Spectrometry Data for 4-Chloro-8-iodoquinazoline

m/z Ion

290.91 [M]⁺ (for ³⁵Cl)

292.91 [M+2]⁺ (for ³⁷Cl)

Calculated for the most abundant isotopes.

Experimental Protocols
The following section details the methodologies for the synthesis of 4-Chloro-8-
iodoquinazoline and the general procedures for acquiring the spectroscopic data.

Synthesis of 4-Chloro-8-iodoquinazoline[1]
The synthesis of 4-chloro-8-iodoquinazoline can be achieved through a regioselective

metalation of 4-chloroquinazoline followed by quenching with iodine.[1]

Materials:

4-Chloroquinazoline
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Lithium diisopropylamide (LDA)

Dry tetrahydrofuran (THF)

Iodine (I₂)

Saturated aqueous sodium thiosulfate solution

Saturated aqueous sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Argon or Nitrogen atmosphere

Procedure:

A solution of 4-chloroquinazoline in dry THF is cooled to -78 °C under an inert atmosphere

(Argon or Nitrogen).

A solution of lithium diisopropylamide (LDA) in THF is added dropwise to the cooled solution.

The reaction mixture is stirred at this temperature for a specified time to ensure complete

metalation.

A solution of iodine (I₂) in dry THF is then added dropwise to the reaction mixture at -78 °C.

The reaction is allowed to proceed at this temperature for a period, after which it is quenched

by the addition of a saturated aqueous solution of sodium thiosulfate.

The mixture is allowed to warm to room temperature and is then extracted with an

appropriate organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with saturated aqueous sodium chloride (brine),

dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed

under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford 4-chloro-8-
iodoquinazoline.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b175156?utm_src=pdf-body
https://www.benchchem.com/product/b175156?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a

spectrometer operating at a frequency of 500 MHz for proton and 126 MHz for carbon-13,

respectively. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane

(TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to

TMS.

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared

(FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or

KBr) or as a KBr pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) can be obtained using an

electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved

in a suitable solvent (e.g., acetonitrile or methanol) and introduced into the ion source.

Workflow and Pathway Visualization
The following diagram illustrates the logical workflow for the synthesis and spectroscopic

characterization of 4-Chloro-8-iodoquinazoline.
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Caption: Synthesis and Characterization Workflow for 4-Chloro-8-iodoquinazoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-Chloro-8-
iodoquinazoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b175156#4-chloro-8-iodoquinazoline-spectroscopic-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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